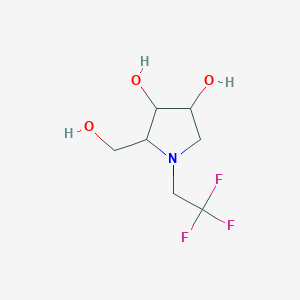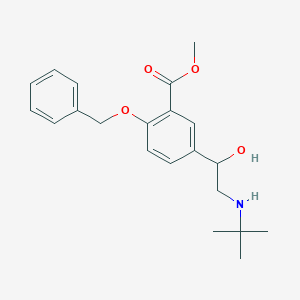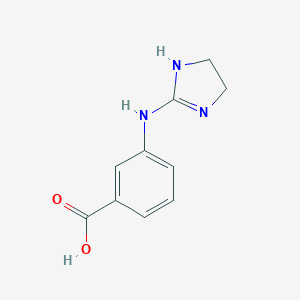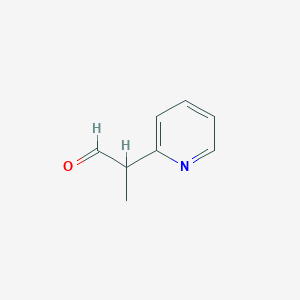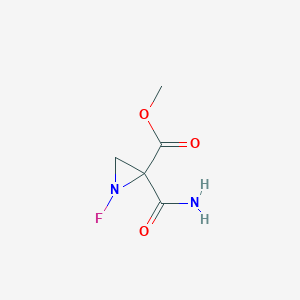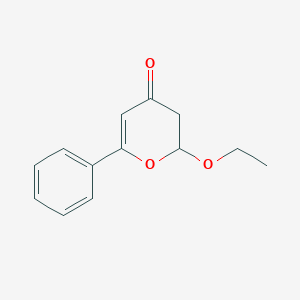
2-Ethoxy-6-phenyl-2,3-dihydropyran-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Ethoxy-6-phenyl-2,3-dihydropyran-4-one, also known as ethyl phenylpropiolate, is an organic compound with the molecular formula C13H12O3. It is used in various scientific research applications due to its unique properties and mechanism of action.
Scientific Research Applications
2-Ethoxy-6-phenyl-2,3-dihydropyran-4-one has various scientific research applications. It is commonly used as a precursor for the synthesis of other organic compounds such as pyrano[3,2-c]chromenes and pyrano[3,2-c]quinolines. These compounds have potential biological activities such as anticancer, antifungal, and antibacterial properties.
Mechanism Of Action
The mechanism of action of 2-Ethoxy-6-phenyl-2,3-dihydropyran-4-one is not fully understood. However, it is believed to inhibit the activity of enzymes such as acetylcholinesterase and butyrylcholinesterase. These enzymes are involved in the breakdown of acetylcholine, a neurotransmitter in the nervous system. Inhibition of these enzymes can lead to an increase in acetylcholine levels, which can have various physiological effects.
Biochemical And Physiological Effects
2-Ethoxy-6-phenyl-2,3-dihydropyran-4-one has been shown to have various biochemical and physiological effects. In vitro studies have shown that it has antioxidant properties and can scavenge free radicals. It has also been shown to inhibit the growth of certain cancer cells and fungi. In vivo studies have shown that it can improve cognitive function and memory in animal models.
Advantages And Limitations For Lab Experiments
One advantage of using 2-Ethoxy-6-phenyl-2,3-dihydropyran-4-one in lab experiments is its ease of synthesis. It can be synthesized using simple and inexpensive reagents. Another advantage is its potential biological activities, which make it a promising lead compound for drug discovery.
One limitation of using 2-Ethoxy-6-phenyl-2,3-dihydropyran-4-one in lab experiments is its low solubility in water. This can make it difficult to dissolve in aqueous solutions and limit its applicability in certain assays. Another limitation is its potential toxicity, which can affect the results of certain experiments.
Future Directions
There are various future directions for the research of 2-Ethoxy-6-phenyl-2,3-dihydropyran-4-one. One direction is the synthesis of structurally related compounds with improved biological activities. Another direction is the investigation of its mechanism of action and its potential targets in the nervous system. Additionally, the development of novel drug delivery systems that can improve its solubility and bioavailability is another potential future direction.
Conclusion
In conclusion, 2-Ethoxy-6-phenyl-2,3-dihydropyran-4-one is a promising organic compound with various scientific research applications. Its ease of synthesis, potential biological activities, and unique mechanism of action make it a valuable tool for drug discovery and other research areas. However, its limitations such as low solubility and potential toxicity should be taken into consideration when using it in lab experiments. The future directions of research on this compound are numerous and offer exciting possibilities for the discovery of new drugs and therapeutic agents.
Synthesis Methods
2-Ethoxy-6-phenyl-2,3-dihydropyran-4-one can be synthesized through the reaction of 2-Ethoxy-6-phenyl-2,3-dihydropyran-4-one acetoacetate and phenylacetylene in the presence of a base such as potassium carbonate. The reaction yields a yellowish solid that can be purified through recrystallization. The purity of the compound can be confirmed through NMR spectroscopy and melting point determination.
properties
CAS RN |
186134-88-3 |
|---|---|
Product Name |
2-Ethoxy-6-phenyl-2,3-dihydropyran-4-one |
Molecular Formula |
C13H14O3 |
Molecular Weight |
218.25 g/mol |
IUPAC Name |
2-ethoxy-6-phenyl-2,3-dihydropyran-4-one |
InChI |
InChI=1S/C13H14O3/c1-2-15-13-9-11(14)8-12(16-13)10-6-4-3-5-7-10/h3-8,13H,2,9H2,1H3 |
InChI Key |
YMUKXLHZVXPRCI-UHFFFAOYSA-N |
SMILES |
CCOC1CC(=O)C=C(O1)C2=CC=CC=C2 |
Canonical SMILES |
CCOC1CC(=O)C=C(O1)C2=CC=CC=C2 |
synonyms |
4H-Pyran-4-one,2-ethoxy-2,3-dihydro-6-phenyl-(9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



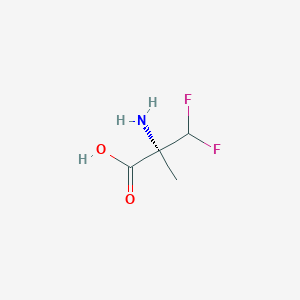
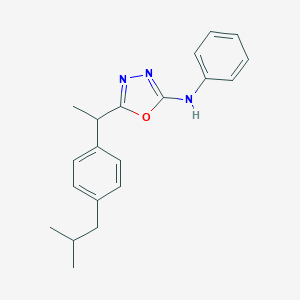
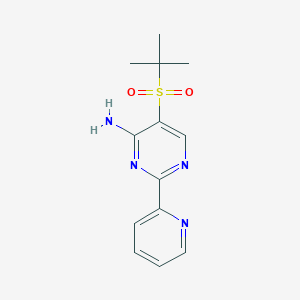
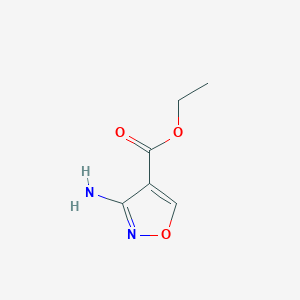
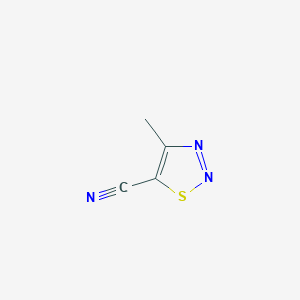
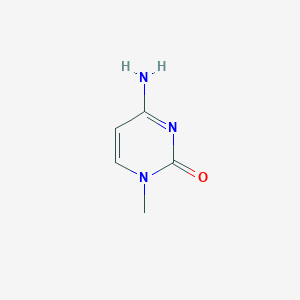
![Carbamic acid, [(1R,3S)-3-ethenylcyclopentyl]-, 1,1-dimethylethyl ester, rel-](/img/structure/B66017.png)
